4-Bromo-3-(2-fluoroethoxy)aniline
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Overview
Description
4-Bromo-3-(2-fluoroethoxy)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom at the 4-position and a 2-fluoroethoxy group at the 3-position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(2-fluoroethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, such as 4-bromoaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Substitution: The amine group is further reacted with 2-fluoroethanol under suitable conditions to introduce the 2-fluoroethoxy group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction steps but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(2-fluoroethoxy)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
4-Bromo-3-(2-fluoroethoxy)aniline has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(2-fluoroethoxy)aniline involves its interaction with specific molecular targets. The presence of the bromine and fluoroethoxy groups can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a fluoroethoxy group.
4-Bromoaniline: Lacks the fluoroethoxy group, making it less versatile in certain reactions.
2-Bromo-4-fluoroaniline: Different substitution pattern on the aniline ring.
Uniqueness
4-Bromo-3-(2-fluoroethoxy)aniline is unique due to the presence of both bromine and fluoroethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C8H9BrFNO |
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Molecular Weight |
234.07 g/mol |
IUPAC Name |
4-bromo-3-(2-fluoroethoxy)aniline |
InChI |
InChI=1S/C8H9BrFNO/c9-7-2-1-6(11)5-8(7)12-4-3-10/h1-2,5H,3-4,11H2 |
InChI Key |
CXUDOOKQZXBCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)OCCF)Br |
Origin of Product |
United States |
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